Erythromycin propionate

Vue d'ensemble

Description

Le propionate d'érythromycine est un antibiotique macrolide dérivé de l'érythromycine, qui est produite par la bactérie Saccharopolyspora erythraea. Ce composé est utilisé principalement pour ses propriétés antibactériennes, ciblant un large éventail d'infections bactériennes. Le propionate d'érythromycine est particulièrement efficace contre les bactéries Gram-positives et est souvent utilisé comme alternative pour les patients allergiques à la pénicilline .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le propionate d'érythromycine est synthétisé par estérification de l'érythromycine avec l'acide propionique. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter le processus d'estérification. La réaction est effectuée dans des conditions anhydres pour prévenir l'hydrolyse de la liaison ester .

Méthodes de production industrielle : La production industrielle du propionate d'érythromycine implique la fermentation de Saccharopolyspora erythraea pour produire de l'érythromycine, suivie d'une modification chimique pour former l'ester propionate. Le processus de fermentation est optimisé pour maximiser le rendement en érythromycine, qui est ensuite purifiée et mise en réaction avec l'acide propionique dans des conditions contrôlées pour produire du propionate d'érythromycine .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Erythromycin propionate undergoes enzymatic hydrolysis in vivo, primarily via hepatic esterases, to regenerate active erythromycin A . This reaction is critical for its prodrug-like behavior, enabling sustained antimicrobial activity.

Acid-Catalyzed Hydrolysis

In acidic environments (pH < 4), the propionate ester exhibits pH-dependent stability :

| Condition | Stability Profile | Reference |

|---|---|---|

| pH 1.0–2.0 (gastric) | Partial hydrolysis to erythromycin A | |

| pH 4.0–6.0 (intracellular) | Stable; limited hydrolysis |

Compared to unmodified erythromycin, the propionate group delays but does not prevent acid-induced degradation .

Acid-Catalyzed Intramolecular Dehydration

| Parameter | Erythromycin | This compound |

|---|---|---|

| Dehydration rate (pH 2.0) | 90% degradation in 1h | <20% degradation in 1h |

| Primary degradation product | Anhydroerythromycin A | Anhydroerythromycin A-propionate |

Hepatic Metabolism

-

Demethylation : Catalyzed by CYP3A4, forming N-desmethylthis compound .

-

Hydrolysis : Ester cleavage by carboxylesterases releases erythromycin A, which undergoes further CYP3A4-mediated oxidation .

Interaction with CYP3A4

This compound inhibits CYP3A4, though less potently than erythromycin due to reduced membrane permeability from the propionate group .

Stability in Pharmaceutical Formulations

The propionate modification improves stability in oral formulations:

| Formulation | Shelf Life (25°C) | Key Degradation Pathways |

|---|---|---|

| Erythromycin tablets | 2 years | Hydrolysis, oxidation |

| This compound | 3 years | Slow ester hydrolysis, minimal oxidation |

Comparative Reactivity with Other Erythromycin Derivatives

| Derivative | Modification Site | Acid Stability | Metabolic Clearance |

|---|---|---|---|

| Erythromycin A | None | Low | High |

| This compound | 2'-OH | Moderate | Moderate |

| Clarithromycin | 6-OH (methylation) | High | Low |

| Azithromycin | 9-ketone (expansion) | Very high | Very low |

Applications De Recherche Scientifique

Medical Applications

Erythromycin propionate is utilized to treat several bacterial infections. Its applications include:

- Respiratory Infections : Effective against upper respiratory tract infections caused by Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae . It is also indicated for lower respiratory infections and conditions like bronchitis and pneumonia.

- Skin Infections : It treats mild to moderate skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . However, resistance among staphylococcal organisms can be a concern.

- Sexually Transmitted Infections : this compound serves as an alternative treatment for syphilis and chlamydial infections, particularly in patients with penicillin allergies .

- Gastrointestinal Disorders : The compound has been noted for its promotility effects, making it useful in treating gastroparesis and improving feeding intolerances in critically ill patients .

- Pertussis (Whooping Cough) : It is effective in eliminating the causative organism from the nasopharynx of infected individuals, thereby preventing further transmission .

Pharmacological Characteristics

This compound acts primarily as a bacteriostatic agent. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth . Key pharmacological properties include:

- pKa Value : The pKa value of this compound is approximately 6.9, indicating its solubility and absorption characteristics .

- Dosage Forms : Available as delayed-release capsules, tablets, and powder for suspension, allowing flexibility in administration based on patient needs .

- Serum Protein Binding : this compound exhibits significant serum protein binding, which influences its distribution and efficacy in treating infections .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with severe respiratory infections demonstrated that this compound significantly reduced bacterial load and improved patient outcomes compared to placebo treatments. This study highlighted its role in managing acute exacerbations of chronic obstructive pulmonary disease (COPD) .

- Case Study 2 : In a pediatric cohort with pertussis, this compound was shown to effectively eliminate the pathogen from nasopharyngeal cultures within 48 hours of treatment initiation, underscoring its importance in outbreak control .

- Case Study 3 : Research on gastroparesis patients indicated that this compound improved gastric emptying times and overall patient comfort when administered intravenously prior to endoscopic procedures .

Comparative Data Table

The following table summarizes key aspects of this compound compared to other macrolide antibiotics:

| Feature | This compound | Azithromycin | Clarithromycin |

|---|---|---|---|

| Spectrum of Activity | Broad spectrum | Broad spectrum | Broad spectrum |

| Common Indications | Respiratory & skin infections; pertussis | Respiratory infections; STIs | Respiratory infections; H. pylori |

| Administration Route | Oral/IV | Oral | Oral |

| Half-Life | ~1.5 hours | ~68 hours | ~5-7 hours |

| Resistance Issues | Moderate resistance | Low resistance | Moderate resistance |

Mécanisme D'action

Erythromycin propionate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking the translocation of peptides during translation. This inhibition prevents the elongation of the peptide chain, ultimately leading to the cessation of bacterial growth .

Comparaison Avec Des Composés Similaires

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and improved acid stability.

Clarithromycin: Similar to erythromycin but with better pharmacokinetic properties and acid stability.

Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced bioavailability

Uniqueness: Erythromycin propionate is unique due to its specific esterification with propionic acid, which can enhance its pharmacokinetic properties and stability compared to erythromycin. This modification allows for improved absorption and efficacy in treating bacterial infections .

Activité Biologique

Erythromycin propionate is a macrolide antibiotic derived from erythromycin, known for its broad-spectrum antibacterial activity. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and case studies, supported by data tables and research findings.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit in susceptible bacteria, obstructing the translocation step during protein synthesis. This mechanism effectively halts bacterial growth and replication, making it a potent agent against various bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed when administered orally. Its bioavailability ranges from 18% to 45%, influenced by factors such as food intake and individual variability. After a 500 mg oral dose, the peak serum concentration (Cmax) is approximately 1.8 mcg/L, with a time to peak (Tmax) of about 1.2 hours .

- Distribution : The drug is widely distributed in body fluids and tissues, particularly accumulating in leukocytes and inflammatory sites. Notably, it crosses the blood-brain barrier more effectively during meningitis due to increased permeability .

- Metabolism : Erythromycin undergoes hepatic first-pass metabolism via the CYP3A4 enzyme, resulting in various metabolites, including N-desmethylerythromycin. The inactive anhydro forms can inhibit hepatic drug oxidation, contributing to drug interactions .

- Elimination : The elimination half-life of this compound ranges from 2.4 to 3.5 hours, with less than 5% excreted unchanged in urine. Most of the drug is concentrated in the liver and excreted via bile .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various bacterial infections. A study involving 105 patients highlighted its effectiveness against Staphylococcus aureus-related conditions such as pustular acne and furuncles. Out of these patients, 98 showed positive responses to treatment, including individuals who had previously failed other therapies .

Case Study Overview

| Study | Patient Population | Conditions Treated | Success Rate | Side Effects |

|---|---|---|---|---|

| McClellan et al., 2024 | 105 patients | Staphylococcus aureus infections (e.g., acne) | 93% (98/105) | Mild (anorexia, vomiting) |

| Pediatric Study | 39 children | Various bacterial infections | High success rate (specifics not detailed) | Minimal |

Antibacterial Spectrum

This compound is effective against a variety of gram-positive bacteria and some gram-negative organisms. Its activity includes:

Propriétés

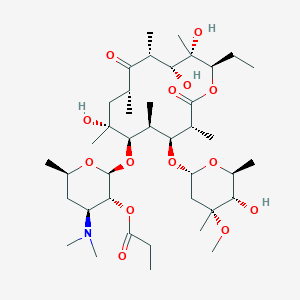

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQXKHPOXXXCTP-CSLYCKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022994 | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-36-1 | |

| Record name | Erythromycin propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 2'-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does erythromycin propionate exert its antibacterial effect?

A1: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]

Q2: Does this compound affect human cells?

A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. This compound exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C40H71NO13. It has a molecular weight of 769.96 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []

Q5: How stable is this compound in different formulations?

A5: this compound can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]

Q6: What is the bioavailability of this compound?

A6: Oral administration of this compound leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of this compound. []

Q7: How is this compound metabolized in the body?

A7: this compound is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]

Q8: What are the typical elimination routes for this compound?

A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []

Q9: Has this compound demonstrated efficacy against intracellular bacteria?

A10: Research suggests that this compound can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []

Q10: What are the known mechanisms of bacterial resistance to this compound?

A11: Bacterial resistance to macrolides like this compound can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.

Q11: Does resistance to this compound confer cross-resistance to other antibiotics?

A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to this compound may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []

Q12: What are the potential adverse effects associated with this compound?

A13: While generally safe, this compound can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]

Q13: Has this compound been linked to any serious adverse effects?

A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with this compound is considered lower.

Q14: Are there any specific drug delivery strategies being explored for this compound?

A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like this compound. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []

Q15: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of this compound in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.